N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide

p38 MAP kinase inhibition Inflammation Cytokine suppression

N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide (CAS 1203372-33-1) is a synthetic small molecule belonging to the pyrimidinylisoxazole derivative class. Its structure combines a 3-methylisoxazole moiety with a 6-phenylpyrimidine core via a thioacetamide linker.

Molecular Formula C16H14N4O2S
Molecular Weight 326.37
CAS No. 1203372-33-1
Cat. No. B2471107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide
CAS1203372-33-1
Molecular FormulaC16H14N4O2S
Molecular Weight326.37
Structural Identifiers
SMILESCC1=NOC(=C1)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3
InChIInChI=1S/C16H14N4O2S/c1-11-7-15(22-20-11)19-14(21)9-23-16-8-13(17-10-18-16)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,21)
InChIKeyCFBLTZMMWKTBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide (CAS 1203372-33-1): A Pyrimidinylisoxazole p38 MAP Kinase Inhibitor for Inflammation Research Procurement


N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide (CAS 1203372-33-1) is a synthetic small molecule belonging to the pyrimidinylisoxazole derivative class. Its structure combines a 3-methylisoxazole moiety with a 6-phenylpyrimidine core via a thioacetamide linker. This compound falls within the generic scope of the pyrimidinylisoxazole patent family, which discloses inhibitors of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production [1]. The compound is primarily intended for research use in inflammation, immunology, and kinase signaling studies.

Why N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide (CAS 1203372-33-1) Cannot Be Replaced by Other Pyrimidinylisoxazole or p38 MAPK Inhibitors


Within the pyrimidinylisoxazole chemotype, minor structural modifications at the isoxazole N-substituent, the pyrimidine 6-aryl group, or the linker atom profoundly impact p38 MAP kinase inhibitory potency and selectivity [1]. The specific combination of a 3-methylisoxazol-5-amine terminus and a 6-phenylpyrimidin-4-yl thioacetamide scaffold in this compound represents a discrete structural solution, and generic substitution with other pyrimidinylisoxazole analogs or alternative p38 inhibitor chemotypes (e.g., imidazole or triazine derivatives) is not supported by head-to-head comparative data. The quantitative evidence below, drawn primarily from the patent's class-level structure-activity relationship (SAR) teachings, outlines the key differentiation dimensions that guide informed procurement decisions.

Quantitative Differentiation Evidence for N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide (CAS 1203372-33-1) vs. Structural Analogs


p38 MAP Kinase Inhibitory Activity: Pyrimidinylisoxazole Class vs. Prior Art Imidazole and Triazine Chemotypes

The pyrimidinylisoxazole class to which CAS 1203372-33-1 belongs is disclosed to exhibit 'excellent p38 MAP kinase-inhibiting activity' and 'reduced side effects' compared to earlier imidazole derivatives (e.g., those in Bioorganic & Medicinal Chemistry, Vol. 5, No. 1, 49-64, 1997) and triazine derivatives [1]. While specific IC50 data for this exact compound is not publicly available, the patent establishes that compounds bearing a 2-aminopyrimidine substitution pattern and a phenyl group at the pyrimidine 6-position—features present in CAS 1203372-33-1—are among the preferred embodiments for achieving potent p38 MAP kinase inhibition. Note: This is class-level inference; direct quantitative data for the target compound versus a named comparator is not available.

p38 MAP kinase inhibition Inflammation Cytokine suppression

Linker Atom Differentiation: Thioacetamide vs. Acetamide and Other Linkers in Pyrimidinylisoxazole Derivatives

The patent's generic formula allows for variable linker atoms (Y = -CH2-, -CO-, -CH(CH3)-, -O-, -NH-, etc.) [1]. CAS 1203372-33-1 employs a thioacetamide (-S-CH2-C(O)-NH-) linker, which is distinct from the simple acetamide, methylene, or ether linkers found in many disclosed examples. Sulfur incorporation can modulate electronic properties, metabolic stability, and target binding kinetics. While direct comparative data between thioacetamide and other linkers for this specific compound pair is unavailable, the patent teaches that linker selection influences pharmacokinetic profiles and side-effect reduction, a key differentiation claim of the pyrimidinylisoxazole series [1].

Structure-activity relationship Linker chemistry Kinase inhibitor design

Isoxazole Substitution Pattern: 3-Methyl vs. Alternative Isoxazole Substituents in p38 MAPK Inhibition

The 3-methyl substitution on the isoxazole ring in CAS 1203372-33-1 represents a specific choice within the patent's generic scope, where R1 can be hydrogen, lower alkyl, amino, halogen, or lower alkoxy [1]. The patent indicates that specific R1 groups, particularly lower alkyl, are preferred embodiments for achieving high p38 MAP kinase inhibitory activity and favorable expiration rates. While the patent does not isolate the 3-methyl variant for direct comparison with, for example, the 3-unsubstituted or 3-chloro analogs, the systematic SAR exploration described suggests that small alkyl groups at this position contribute to optimal activity. This positional specificity differentiates the compound from commercially available isoxazole derivatives lacking the 3-methyl-5-amino orientation.

Isoxazole SAR Heterocycle optimization Kinase selectivity

Cytokine Suppression Profiling: TNF-α and IL-6 Inhibition Potential of Pyrimidinylisoxazole Derivatives

The patent explicitly teaches that pyrimidinylisoxazole derivatives inhibit p38 MAP kinase, thereby suppressing the production of TNF-α, IL-1, IL-6, IL-8, and COX-II [1]. This multi-cytokine suppression profile is distinct from selective single-cytokine antagonists and from earlier p38 inhibitors that lacked adequate selectivity or pharmacokinetic profiles. While the patent does not report cell-based IC50 values for individual compounds against each cytokine, the mechanistic rationale positions this compound class, including CAS 1203372-33-1, as possessing a broader anti-inflammatory signature than compounds targeting only downstream cytokines directly. Quantitative head-to-head cytokine panel data for the specific compound is not available.

TNF-α inhibition IL-6 suppression Anti-inflammatory activity

Recommended Research and Procurement Scenarios for N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide (CAS 1203372-33-1)


SAR Probe for p38 MAP Kinase Pyrimidinylisoxazole Pharmacophore Optimization

This compound is suitable for structure-activity relationship (SAR) studies exploring the thioacetamide linker and 3-methylisoxazole substitution within the pyrimidinylisoxazole class. As disclosed in the patent, the pyrimidine 4-position and isoxazole N-substitution are critical determinants of p38 MAPK inhibitory activity [1]. Procurement of CAS 1203372-33-1 enables side-by-side comparison with disclosed patent examples bearing alternative linkers or isoxazole substituents.

In Vitro Cytokine Profiling in Cellular Models of Inflammation

Given the patent's disclosure that pyrimidinylisoxazole derivatives suppress TNF-α, IL-1, IL-6, IL-8, and COX-II production via p38 MAPK inhibition [1], this compound can be deployed in LPS-stimulated macrophage or PBMC assays to profile cytokine release. It serves as a chemical tool to benchmark the anti-inflammatory breadth of the pyrimidinylisoxazole class against selective kinase inhibitors or single-cytokine antagonists.

Cross-Class Comparison with Imidazole and Triazine p38 Inhibitors

The patent specifically distinguishes the pyrimidinylisoxazole class from earlier imidazole and triazine p38 inhibitors, citing improved side-effect profiles [1]. This compound can be used in comparative enzymatic and cellular assays against established p38 inhibitors (e.g., SB203580, BIRB-796) to empirically validate the class-level differentiation claims.

Reference Standard for Pyrimidinylisoxazole Derivative Synthesis and Quality Control

As a defined chemical entity within a patented pharmaceutical class, CAS 1203372-33-1 can serve as a reference standard for the synthesis of novel pyrimidinylisoxazole analogs. Its characterization data supports analytical method development, purity assessment, and batch-to-batch consistency evaluation for research-grade procurement.

Quote Request

Request a Quote for N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.